What are the chemical properties of Bzl-D-met-ome hcl?
What are the chemical properties of Bzl-D-met-ome hcl?
An In-depth Technical Guide to the Chemical Properties of N-Benzyl-D-methionine Methyl Ester Hydrochloride (Bzl-D-Met-OMe HCl)
This guide provides a comprehensive overview of the chemical properties of N-Benzyl-D-methionine methyl ester hydrochloride (Bzl-D-Met-OMe HCl), a protected amino acid derivative crucial for synthetic chemistry. Designed for researchers, scientists, and professionals in drug development, this document synthesizes technical data with practical insights into its handling, reactivity, and analysis.
Structural Elucidation and Identification
N-Benzyl-D-methionine methyl ester hydrochloride is a derivative of the essential amino acid D-methionine. In this compound, the primary amine of the methionine backbone is protected by a benzyl group, and the carboxylic acid is esterified with a methyl group. The compound is supplied as a hydrochloride salt to improve its stability and handling characteristics.
It is critical to distinguish this compound from its close analogue, N-Benzyl-N-methyl-D-methionine methyl ester hydrochloride. While both are protected methionine derivatives, the presence of an additional N-methyl group in the latter alters its molecular weight, reactivity, and steric profile. This guide focuses on the N-benzyl derivative without the N-methyl group.
Key Identification Parameters:
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Chemical Name: N-Benzyl-D-methionine methyl ester hydrochloride
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Common Abbreviation: Bzl-D-Met-OMe HCl
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Molecular Weight: 289.82 g/mol [1]
Diagram: Chemical Structure of Bzl-D-Met-OMe HCl
Caption: Molecular structure of N-Benzyl-D-methionine methyl ester hydrochloride.
Physicochemical Properties
The physical and chemical properties of Bzl-D-Met-OMe HCl are fundamental to its application in synthesis. The compound typically presents as a solid white powder with high purity levels, often exceeding 99% as determined by HPLC.[4]
Table 1: Summary of Physicochemical Properties
| Property | Value | Source(s) |
| Appearance | White to off-white solid/powder | [4][5] |
| Molecular Formula | C13H20ClNO2S | [1][3] |
| Molecular Weight | 289.82 g/mol | [1] |
| Purity | ≥98% (HPLC) | [4][5] |
| Melting Point | Data not consistently available; similar compounds like H-D-Met-OMe HCl melt at 149-150 °C.[6] |
Solubility and Handling
Proper dissolution and handling are critical for achieving successful and reproducible experimental outcomes.
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Solubility Profile : As a hydrochloride salt, Bzl-D-Met-OMe HCl exhibits improved solubility in polar solvents compared to its free base form. It is generally soluble in water and polar organic solvents such as methanol, DMSO, and DMF.[6][7] The N-benzyl group, however, imparts significant lipophilicity, which may enhance its solubility in moderately polar solvents like dichloromethane and chloroform.[6]
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Handling Recommendations : Due to its potential for irritation, standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn.[7] Handling should be performed in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[7][8]
Stability and Storage
The long-term stability of Bzl-D-Met-OMe HCl is contingent upon appropriate storage conditions.
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Recommended Storage : The compound should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) at room temperature or refrigerated conditions (2-8°C).[6] This minimizes degradation from atmospheric moisture and oxygen.
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Conditions to Avoid : Exposure to strong oxidizing agents, strong bases, and excessive heat should be avoided.[8][9] Contact with strong bases will neutralize the hydrochloride salt, generating the free amine, which may be less stable.
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Hazardous Decomposition : In the event of a fire, thermal decomposition may produce toxic fumes, including oxides of carbon (CO, CO₂), nitrogen (NOx), and sulfur (SOx), as well as hydrogen chloride gas.[8]
Reactivity Profile and Chemical Transformations
Bzl-D-Met-OMe HCl is a versatile intermediate in organic synthesis, primarily due to its two protecting groups—the N-benzyl group and the C-terminal methyl ester.
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Hydrolysis : The methyl ester can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid, N-Benzyl-D-methionine.
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Amine Reactivity : The secondary amine is protected by the benzyl group. This group can be removed via catalytic hydrogenation (e.g., H₂, Pd/C), which cleaves the benzyl-nitrogen bond to yield D-methionine methyl ester hydrochloride.[10] This deprotection strategy is common in peptide synthesis.
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Sulfur Atom Reactivity : The thioether group in the methionine side chain is susceptible to oxidation, potentially forming a sulfoxide or sulfone. Care must be taken to avoid strong oxidizing agents if the integrity of the thioether is required.
Diagram: Key Synthetic Transformations
Caption: Common deprotection pathways for Bzl-D-Met-OMe HCl.
Analytical Characterization
Confirming the identity, purity, and integrity of Bzl-D-Met-OMe HCl is essential before its use in sensitive applications.
Protocol: Purity Assessment by High-Performance Liquid Chromatography (HPLC)
This protocol outlines a general method for assessing the purity of Bzl-D-Met-OMe HCl. The specific column and mobile phase may require optimization.
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System Preparation :
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HPLC System : A standard HPLC system with a UV detector.
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Column : C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
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Mobile Phase A : 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B : 0.1% Trifluoroacetic acid (TFA) in acetonitrile.
-
Detection : 220 nm or 254 nm (for the benzyl chromophore).
-
-
Sample Preparation :
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Prepare a stock solution of Bzl-D-Met-OMe HCl at 1 mg/mL in a 50:50 mixture of Mobile Phase A and B.
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
-
Chromatographic Conditions :
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Flow Rate : 1.0 mL/min.
-
Injection Volume : 10 µL.
-
Gradient : Start with a linear gradient from 10% B to 90% B over 20 minutes. Hold at 90% B for 5 minutes, then return to initial conditions and equilibrate for 5 minutes.
-
Column Temperature : 30°C.
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-
Data Analysis :
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Integrate all peaks in the chromatogram.
-
Calculate the purity by dividing the area of the main peak by the total area of all peaks and multiplying by 100. Purity levels are typically expected to be ≥98%.[5]
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Other Analytical Techniques:
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Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR can confirm the chemical structure. Expected signals would include aromatic protons from the benzyl group, a singlet for the methyl ester, and characteristic peaks for the methionine backbone and side chain.[11]
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Mass Spectrometry (MS) : ESI-MS can be used to confirm the molecular weight of the cation (M+H)⁺.[11]
Safety and Hazard Information
While comprehensive toxicological data is not widely available, information from safety data sheets for similar chemical compounds provides guidance.
-
Potential Hazards : May be harmful if swallowed, inhaled, or absorbed through the skin.[7] It can cause irritation to the skin, eyes, and respiratory system.[7][8]
-
First Aid Measures :
-
Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes.[7]
-
Skin Contact : Wash the affected area with soap and water.[8]
-
Ingestion : Rinse mouth with water. Do not induce vomiting.[7]
-
Inhalation : Move the person to fresh air. If breathing is difficult, administer oxygen.[8] In all cases of significant exposure, seek medical attention.[7]
-
Applications in Research and Development
Bzl-D-Met-OMe HCl serves as a crucial building block in medicinal chemistry and peptide synthesis.[10]
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Peptide Synthesis : The use of a D-amino acid can increase the metabolic stability of synthetic peptides by making them resistant to proteases. The N-benzyl and C-methyl ester protecting groups allow for its controlled incorporation into a growing peptide chain.[10]
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Drug Development : It is used in the synthesis of peptidomimetics and other complex organic molecules being investigated as potential therapeutic agents, such as antimicrobial or anticancer agents.[4][10] The unique structural properties of the isoleucine side chain, for which methionine can be a surrogate, can play a significant role in molecular recognition and binding to biological targets.[10]
References
- N-Benzyl-N-methyl-D-methionine methyl ester hydrochloride Chemical Properties. (n.d.). Google Cloud.
- Bzl-Val-OMe HCl | 177721-72-1. (n.d.). Sigma-Aldrich.
- Safety Data Sheet for H-Cys(Bzl)-OMe HCl. (n.d.). AAPPTec.
- BZL-D-MET-OME HCL (1272755-12-0) Product Description. (n.d.). ChemicalBook.
- Safety Data Sheet for Methyl-d3-amine HCl. (n.d.). C/D/N Isotopes, Inc..
- Safety Data Sheet for Fatty Acid Methyl Esters. (2023). Chevron.
- BZL-D-MET-OME HCL [1272755-12-0]. (n.d.). King-Pharm.
- BZL-MET-OME HCL [402929-60-6]. (n.d.). Chemsigma.
- H-Tyr(Bzl)-OMe.HCl | 34805-17-9. (n.d.). A Chemtek.
- A Convenient Synthesis of Amino Acid Methyl Esters. (2007). National Institutes of Health (NIH).
- Application Notes and Protocols for Bzl-Ile-OMe HCl in Medicinal Chemistry. (n.d.). Benchchem.
- H-D-MET-OME HCL CAS#: 69630-60-0. (n.d.). ChemicalBook.
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